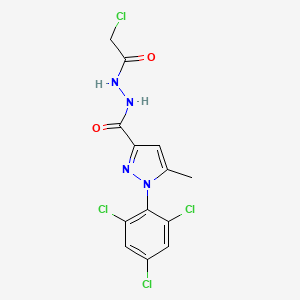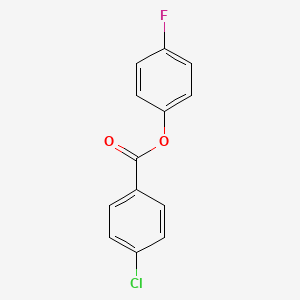![molecular formula C27H26N5O10S- B12075827 6-(1-Hydroxyethyl)-3-[2-[[[(4-nitrophenyl)methoxy-oxomethyl]amino]methylideneamino]ethylthio]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate CAS No. 98367-45-4](/img/structure/B12075827.png)
6-(1-Hydroxyethyl)-3-[2-[[[(4-nitrophenyl)methoxy-oxomethyl]amino]methylideneamino]ethylthio]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-(1-Hydroxyethyl)-3-[2-[[[(4-nitrophenyl)methoxy-oxomethyl]amino]methylideneamino]ethylthio]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[320]hept-2-ene-2-carboxylate” is a complex organic compound that features multiple functional groups, including hydroxyl, nitro, thioether, and carboxylate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes might include:
Formation of the bicyclic core: This could involve cyclization reactions, often using catalysts or specific reaction conditions to ensure the correct formation of the bicyclic structure.
Introduction of functional groups: Steps to introduce the hydroxyl, nitro, and thioether groups might involve nucleophilic substitution, electrophilic addition, or other organic reactions.
Final modifications: The final steps might involve protecting group strategies to ensure that reactive groups do not interfere with each other during the synthesis.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might involve:
Scaling up reactions: Ensuring that reactions that work on a small scale in the lab can be efficiently scaled up to industrial quantities.
Purification processes: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure the consistency and safety of the product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation and Reduction: The nitro groups can be reduced to amines, and the hydroxyl group can be oxidized to a ketone or aldehyde.
Substitution Reactions: The thioether and nitro groups can participate in nucleophilic or electrophilic substitution reactions.
Addition Reactions: The double bonds in the bicyclic core can undergo addition reactions with various reagents.
Common Reagents and Conditions
Typical reagents and conditions used in these reactions might include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Nucleophiles and Electrophiles: Such as halides, amines, or acids.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used but might include:
Amines: From the reduction of nitro groups.
Ketones or Aldehydes: From the oxidation of the hydroxyl group.
Substituted derivatives: From nucleophilic or electrophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it could be studied for its potential biological activity, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, it might be investigated as a potential drug candidate, particularly if it shows activity against specific biological targets.
Industry
In industry, it could be used in the development of new materials, such as polymers or coatings, due to its unique functional groups and reactivity.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application but might involve:
Molecular targets: Such as enzymes, receptors, or DNA.
Pathways involved: Such as inhibition of enzyme activity, blocking of receptor sites, or interaction with genetic material.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other bicyclic molecules with multiple functional groups, such as:
Penicillins: Which also feature a bicyclic core and are used as antibiotics.
Cephalosporins: Another class of antibiotics with a similar core structure.
Carbapenems: A class of highly effective antibiotics with a similar bicyclic structure.
Uniqueness
The uniqueness of “6-(1-Hydroxyethyl)-3-[2-[[[(4-nitrophenyl)methoxy-oxomethyl]amino]methylideneamino]ethylthio]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate” lies in its specific combination of functional groups and the potential for diverse reactivity and applications.
Propriétés
Numéro CAS |
98367-45-4 |
|---|---|
Formule moléculaire |
C27H26N5O10S- |
Poids moléculaire |
612.6 g/mol |
Nom IUPAC |
6-(1-hydroxyethyl)-3-[2-[[(4-nitrophenyl)methoxycarbonylamino]methylideneamino]ethylsulfanyl]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C27H27N5O10S/c1-15(33)21-22-20(12-16-2-6-18(7-3-16)31(38)39)24(23(26(35)36)30(22)25(21)34)43-11-10-28-14-29-27(37)42-13-17-4-8-19(9-5-17)32(40)41/h2-9,14-15,20-22,33H,10-13H2,1H3,(H,35,36)(H,28,29,37)/p-1 |
Clé InChI |
DETLBMTWKSDCRG-UHFFFAOYSA-M |
SMILES isomérique |
C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])SCCN=CNC(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])O |
SMILES canonique |
CC(C1C2C(C(=C(N2C1=O)C(=O)[O-])SCCN=CNC(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=C(C=C4)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


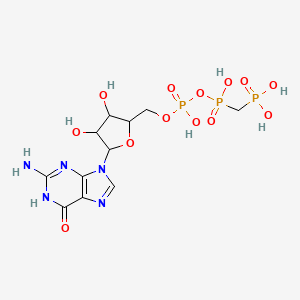

![Methyl 6-cyano-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12075769.png)
![2-(Thiophen-3-YL)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B12075776.png)
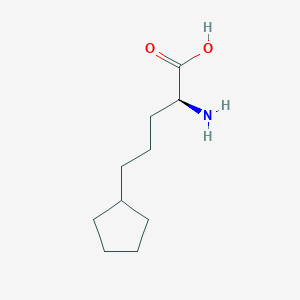
![[4-(2,2-Difluoropropoxy)phenyl]methanol](/img/structure/B12075789.png)
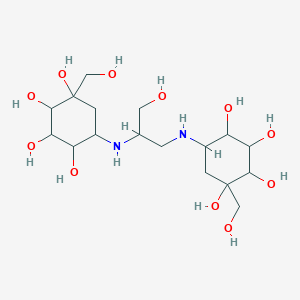
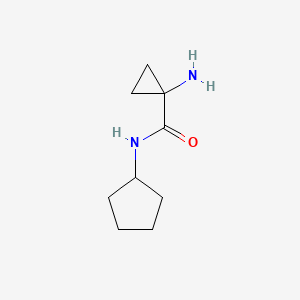
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)-1,3,5-triazin-2-one](/img/structure/B12075820.png)

